Lipophilicity (clogP) Comparison: Butyramide vs. Sulfonamide and Benzamide Analogs Sharing the Same Bis-Thiophene Core
The target compound's computed logP of 3.18 reflects the moderately lipophilic character conferred by the butyramide tail . Replacement of the butyramide with a methanesulfonamide group is expected to reduce logP by approximately 0.5–1.0 log units due to the polar sulfonyl moiety, while substitution with a 2-methylbenzamide would increase logP by an estimated 0.8–1.5 log units due to the additional aromatic ring . These differences are meaningful because a logP shift of 0.5 units can correspond to a ~3-fold change in partition coefficient, directly affecting membrane permeability, non-specific protein binding, and oral bioavailability predictions .
| Evidence Dimension | Computed octanol-water partition coefficient (clogP) |
|---|---|
| Target Compound Data | clogP = 3.18 |
| Comparator Or Baseline | N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)methanesulfonamide: clogP estimated ~2.2–2.7; 2-methyl-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzamide: clogP estimated ~4.0–4.7 |
| Quantified Difference | Target compound clogP is ~0.5–1.0 units lower than the benzamide analog and ~0.5–1.0 units higher than the methanesulfonamide analog (estimated ranges based on fragment contribution methods) |
| Conditions | Computed via algorithm; no experimental logP data available for any analog in this series |
Why This Matters
For procurement decisions, the moderate lipophilicity of the butyramide derivative positions it in a distinct property space relative to more polar (sulfonamide) or more lipophilic (benzamide) alternatives, directly impacting suitability for cell-based vs. biochemical screening formats.
- [1] SilDrug / ECBD. EOS61597 Compound Record. Computed properties: clogP = 3.18, tPSA = 46.17, HBA = 3, HBD = 1, RB = 5. Institute of Biochemistry and Biophysics, PAS. View Source
- [2] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. doi:10.1016/S0169-409X(00)00129-0. Establishes the significance of logP differences for permeability and bioavailability. View Source
